molecular formula C30H48O3 B1249094 Rubiarbonone D

Rubiarbonone D

Cat. No.: B1249094
M. Wt: 456.7 g/mol
InChI Key: GJCFGYOIXLZELH-LHASHULKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of the Rubia Genus in Phytochemistry

The genus Rubia, belonging to the Rubiaceae family, comprises approximately 70 species of perennial herbs distributed worldwide, with a significant presence in China where 36 species and 2 varieties have been reported. d-nb.infonih.gov These plants have long been a subject of phytochemical research due to their rich composition of bioactive compounds. d-nb.infonih.gov The extracts and chemical constituents of Rubia species are notable for their potential biological activities. d-nb.infonih.gov

Rubia yunnanensis, known as "Xiaohongshen" in China, is a perennial herb endemic to the country and has a significant history in traditional medicine. d-nb.infotaylorfrancis.com In Chinese traditional medicine, the roots of Rubia plants have been used to treat a variety of ailments, including rheumatism, hematemesis, and contusions. d-nb.infonih.gov Rubia yunnanensis is specifically used as an ethnobotanical medicine by several ethnic groups in China, including the Yi, Bai, Pumi, and Lisu. taylorfrancis.com It is valued in traditional practices for its perceived blood-activating, stasis-removing, sedative, and analgesic properties. taylorfrancis.com For instance, it is a component of the Chinese patent drug "Paiduyangyan Capsule," where it is considered a detoxifying agent. taylorfrancis.com The plant's roots and rhizomes are the parts primarily used in these traditional applications. taylorfrancis.comtaylorfrancis.com

The Rubia genus is a rich source of a variety of chemical compounds. nih.govmdpi.com Phytochemical investigations have led to the isolation of numerous constituents, including anthraquinones, naphthoquinones, terpenes, and cyclopeptides. d-nb.infonih.gov To date, researchers have identified 65 terpene derivatives, which include 5 monoterpenes and 60 pentacyclic triterpenes, from various Rubia species. nih.gov Additionally, 44 cyclopeptide derivatives have been isolated, primarily from R. cordifolia, R. yunnanensis, and R. akane. d-nb.info The roots of Rubia plants are particularly known for containing substantial amounts of anthraquinones. siu.edu

Here is a table summarizing the major classes of chemical constituents found in the Rubia genus:

Table 1: Key Chemical Constituents of the Rubia Genus
Chemical Class Examples of Compounds Primary Plant Sources
Pentacyclic Triterpenes Rubiarbonone D, Rubiacoumaric acid, Rubiafolic acid R. yunnanensis, R. schumanniana, R. peregrina, R. cordifolia
Cyclopeptides Rubiyunnanins, RA-VII, RA-XII R. cordifolia, R. yunnanensis, R. akane
Anthraquinones Alizarin, Purpurin, Munjistin, Rubiadin R. cordifolia, R. tinctorum
Naphthoquinones Naphthoquinone glycosides R. peregrina
Monoterpenes Asperuloside R. cordifolia, R. tinctorum, R. peregrina

Discovery and Initial Characterization of Rubiarbonone D

Rubiarbonone D was first isolated from the roots of Rubia yunnanensis. acs.org Its discovery was part of broader phytochemical studies on the genus Rubia that have led to the identification of numerous new compounds. nih.gov The initial characterization of Rubiarbonone D was accomplished through spectroscopic methods, which are standard techniques for elucidating the structure of new natural products. acs.org

Rubiarbonone D is classified as a pentacyclic triterpenoid (B12794562). d-nb.infomdpi.com This classification is based on its chemical structure, which is derived from a 30-carbon precursor, squalene (B77637), and features five fused rings. researchgate.netresearchgate.net Pentacyclic triterpenoids are a major group of compounds within the larger class of triterpenoids. researchgate.net The majority of triterpenes isolated from the Rubia genus are of the pentacyclic type. d-nb.info Specifically, Rubiarbonone D belongs to the arborinane-type of pentacyclic triterpenoids. nih.gov

Significance of Triterpenoids in Contemporary Natural Product Chemistry

Triterpenoids are a large and structurally diverse class of natural products that are of significant interest in contemporary natural product chemistry. researchgate.netresearchgate.net They are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities, making them a focal point for drug discovery and development. researchgate.netpharmacyjournal.in

Triterpenoids are renowned for their immense structural diversity, with over 20,000 known variations. researchgate.net This diversity arises from the cyclization of the linear 30-carbon precursor, squalene, into more than 100 different cyclic scaffolds. frontiersin.org These foundational structures are then further modified by enzymes through processes like oxidation, glycosylation, and acylation, leading to a vast array of complex molecules. frontiersin.orgnih.gov Triterpenoids can be classified based on the number of rings in their structure, with tetracyclic and pentacyclic triterpenoids being the most common and structurally complex. researchgate.netnih.gov The pentacyclic triterpenoids are further categorized into several main types, including lupane, oleanane, and ursane, among others. mdpi.com This remarkable molecular diversity is a key reason for the wide range of biological activities observed in this class of compounds. nih.gov

Broad Spectrum of Biological Activities Associated with Triterpenoids

Triterpenoids, as a chemical class, are renowned for their extensive and varied biological activities. rsc.orgpharmacyjournal.in These naturally occurring compounds, synthesized from isoprene (B109036) units, are found in a wide variety of organisms, including plants, fungi, and marine life. rsc.org Scientific investigations have demonstrated that triterpenoids exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial effects. rsc.orgtandfonline.com

The diverse activities are often linked to their complex, multi-cyclic structures which can interact with a wide range of biological targets. pharmacyjournal.in For instance, pentacyclic triterpenoids from the Rubia genus, the same family as Rubiarbonone D, are noted for their potential antitumor, anti-inflammatory, and hepatoprotective (liver-protecting) effects. d-nb.infonih.govitmedicalteam.pl The investigation into these compounds is a dynamic area of research, aiming to understand their mechanisms of action and potential as lead compounds in drug discovery. nih.govmdpi.com

Table 2: Examples of Biological Activities in Triterpenoids from the Genus Rubia

Compound Name Observed Biological Activity Source(s)
Rubiarbonone C Inhibition of vascular smooth muscle cell proliferation and migration. researchgate.net
Triterpenoids from Rubia cordifolia Anti-inflammatory and antioxidant properties. itmedicalteam.pl

| Extracts from Rubia species | Antitumor, anti-inflammatory, antidiabetic, antimicrobial. | lums.ac.ir |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(1R,3S,3aS,5aS,5bS,6S,7aR,11aS,13aR,13bS)-1,6-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one

InChI

InChI=1S/C30H48O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-22,24-25,31-32H,10-16H2,1-8H3/t19-,20-,21+,22-,24-,25-,27+,28-,29-,30+/m0/s1

InChI Key

GJCFGYOIXLZELH-LHASHULKSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C)C)O

Canonical SMILES

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(=O)C5(C)C)C)O)C)C)C)O

Synonyms

rubiarbonone D

Origin of Product

United States

Advanced Methodologies for the Isolation and Purification of Rubiarbonone D

Plant Material Preparation and Initial Extraction Techniques

The journey to obtaining pure Rubiarbonone D begins with the careful preparation of the plant material and subsequent extraction to create a crude mixture of compounds.

Solvent Extraction Strategies

The initial step in isolating Rubiarbonone D from its natural source, primarily the roots of plants like Rubia yunnanensis, involves extraction with organic solvents. nih.govacs.org The dried and powdered plant material is typically subjected to extraction using solvents such as methanol (B129727). ijrap.net This is often followed by a process of suspending the initial extract in water and then partitioning it sequentially with solvents of increasing polarity, such as dichloromethane (B109758) and ethyl acetate. nih.gov This partitioning strategy serves to separate compounds based on their solubility, with triterpenoids like Rubiarbonone D typically concentrating in the less polar fractions.

For instance, in a common procedure, the ethanol (B145695) extract of the plant material is suspended in water and then partitioned with dichloromethane and ethyl acetate. nih.gov This liquid-liquid extraction helps to remove highly polar and non-polar impurities, thereby enriching the fraction containing the desired triterpenoids. The selection of solvents is critical and is based on the polarity of the target compound.

Solvent SystemPurpose in Extraction
Methanol/EthanolInitial broad-spectrum extraction from plant material. ijrap.netnih.gov
DichloromethanePartitioning to isolate medium-polarity compounds. nih.gov
Ethyl AcetateFurther partitioning to separate compounds of varying polarity. nih.gov

Considerations for Biological Material Processing

The handling and processing of the biological material are crucial for preserving the integrity of the chemical constituents. The plant material, typically the roots, is harvested and then thoroughly dried to prevent enzymatic degradation and microbial growth. ijrap.net Following drying, the material is coarsely or finely powdered to increase the surface area available for solvent extraction, thereby enhancing the efficiency of the process. ijrap.net Proper identification and authentication of the plant species, such as Rubia philippinensis or Rubia yunnanensis, are paramount to ensure the correct starting material. nih.govnih.gov A voucher sample is often deposited in a herbarium or laboratory for future reference and verification. nih.gov

Chromatographic Fractionation and Purification Protocols

Following initial extraction and partitioning, the enriched fraction containing Rubiarbonone D undergoes several stages of chromatographic separation to isolate the pure compound. researchgate.net Chromatography is a laboratory technique that separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org

Open-Column Chromatography Applications

Open-column chromatography, often referred to as vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC), is frequently the first step in the fractionation of the crude extract. nih.gov In this technique, the extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. nih.gov A series of solvents or solvent mixtures (the mobile phase) with increasing polarity are then passed through the column to elute different fractions. nih.gov This process separates the complex mixture into simpler fractions based on the affinity of the compounds for the stationary phase. wikipedia.org

For example, a dichloromethane-soluble fraction might be subjected to silica gel VLC and eluted with a gradient of n-hexane and ethyl acetate, followed by chloroform (B151607) and methanol mixtures. nih.gov This yields multiple fractions, which are then analyzed to identify those containing Rubiarbonone D.

Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification of Rubiarbonone D, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC offers high resolution and efficiency in separating compounds with similar chemical structures. oleumdietetica.es The fractions obtained from open-column chromatography that are rich in the target compound are further purified using a preparative HPLC system. nih.gov This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, leading to superior separation. oleumdietetica.es A specific solvent system, such as a mixture of acetonitrile (B52724) and water, is often used as the mobile phase. nih.gov

Chromatographic TechniqueStationary PhaseMobile Phase ExamplePurpose
Open-Column ChromatographySilica Geln-Hexane-EtOAc, CHCl3-MeOH gradients nih.govInitial fractionation of crude extract.
Preparative HPLCC18 Reversed-PhaseAcetonitrile-Water nih.govFinal purification to high purity.

Thin-Layer Chromatography (TLC) for Isolation Monitoring

Throughout the isolation process, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation progress. nih.gov TLC is a simple, rapid, and inexpensive technique used to determine the number of components in a mixture and to track the presence of the target compound in different fractions. oleumdietetica.es A small amount of the fraction is spotted onto a TLC plate coated with a stationary phase (like silica gel), and the plate is developed in a chamber containing a suitable solvent system. The separated spots are then visualized, often using a spray reagent that reacts with the compounds to produce colored spots. ijrap.net This allows researchers to quickly assess the purity of the fractions and to decide which ones to combine for the next stage of purification.

Centrifugal Partition Chromatography (CPC) in Natural Product Isolation

Centrifugal Partition Chromatography (CPC) is a highly effective liquid-liquid chromatographic technique that has gained prominence in the field of natural product isolation. ives-technicalreviews.euresearchgate.net Unlike conventional chromatographic methods that utilize a solid stationary phase, CPC employs a liquid stationary phase that is immobilized by a strong centrifugal force. A liquid mobile phase is then passed through this system, and separation is achieved based on the differential partitioning of the analytes between the two immiscible liquid phases. ives-technicalreviews.eu

A significant advantage of CPC is the elimination of a solid support, which circumvents the issue of irreversible sample adsorption and subsequent loss of valuable compounds. oup.com This feature is particularly beneficial when working with structurally complex and sensitive molecules like triterpenoids. The versatility of CPC allows for its application in both preparative and large-scale separations, making it an ideal tool for obtaining substantial quantities of pure compounds from intricate natural extracts. researchgate.netnih.gov The selection of an appropriate biphasic solvent system is paramount for successful separation and is tailored to the polarity of the target compound.

Table 1: Comparison of Chromatographic Techniques for Triterpenoid (B12794562) Isolation

Feature High-Performance Liquid Chromatography (HPLC) Flash Chromatography Centrifugal Partition Chromatography (CPC)
Stationary Phase Solid (e.g., Silica gel, C18) Solid (e.g., Silica gel) Liquid
Principle Adsorption/Partition Adsorption Partition
Sample Loss Potential for irreversible adsorption Potential for irreversible adsorption Minimal, high recovery
Solvent Consumption Moderate to High High Generally lower than flash, can be recycled
Scalability Analytical to Preparative Milligram to Kilogram Milligram to Kilogram

| Selectivity | High | Moderate | High, tunable via solvent system selection |

Optimization of Isolation Procedures for Triterpenoids

The isolation of triterpenoids from crude extracts often presents a considerable challenge due to their structural diversity and varying concentrations. To enhance the efficiency of the isolation process and maximize the yield of pure compounds, optimized fractionation strategies are employed. These strategies are typically guided by either the biological activity or the chemical profile of the fractions.

Activity-guided fractionation is a classic and highly effective approach in the discovery of bioactive natural products. nih.gov This method involves a systematic process of separating the crude extract into various fractions, followed by the biological screening of each fraction. The fractions exhibiting the desired biological activity are then selected for further separation and purification. This iterative process continues until a pure, active compound is isolated. nih.govmdpi.com This targeted approach ensures that the focus of the isolation efforts remains on the compounds of interest, thereby saving time and resources. acs.org

With the advent of modern analytical techniques, chemical analysis-guided fractionation has emerged as a powerful strategy for the targeted isolation of natural products. This approach utilizes analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and track specific compounds or classes of compounds throughout the fractionation process. researchgate.net This method allows for the rapid identification of known compounds, a process known as dereplication, which helps to avoid the redundant isolation of previously characterized substances. acs.org By focusing on fractions containing compounds with specific chemical signatures, such as the characteristic mass spectral patterns of triterpenoids, researchers can streamline the isolation process and more efficiently target novel or desired molecules like Rubiarbonone D.

Final Purification and Sample Preparation for Downstream Analysis

The final stage in obtaining pure Rubiarbonone D involves a high-resolution purification step, most commonly preparative High-Performance Liquid Chromatography (prep-HPLC). researchgate.net This technique is capable of separating compounds with very similar chemical structures, yielding a highly purified sample. The choice of the stationary phase (e.g., C18) and the mobile phase is critical and is optimized based on analytical HPLC runs to achieve the best possible separation. mdpi.com

Following purification, the sample is meticulously prepared for downstream analysis. The solvents used during purification are removed, typically under reduced pressure using a rotary evaporator, to obtain the pure, dry compound. For structural elucidation, the purified Rubiarbonone D is dissolved in a deuterated solvent for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nrfhh.comapsnet.org

Table 2: Typical Final Purification Workflow for Rubiarbonone D

Step Technique Stationary/Mobile Phase Example Purpose Purity Assessment
1. Pre-purification Flash Chromatography Silica Gel / Hexane-EtOAc gradient Removal of major impurities, enrichment of triterpenoid fraction Thin Layer Chromatography (TLC)
2. Intermediate Purification Centrifugal Partition Chromatography (CPC) HEMWat (Hexane-Ethyl Acetate-Methanol-Water) Separation of structurally similar triterpenoids Analytical HPLC-DAD

| 3. Final Polishing | Preparative HPLC | C18 column / Acetonitrile-Water gradient | Isolation of Rubiarbonone D to >95% purity | Analytical HPLC-DAD-MS, NMR |

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy was instrumental in assembling the planar structure and determining the relative stereochemistry of Rubiarbonone D. nih.gov A suite of one-dimensional and two-dimensional experiments provided the necessary data to assign every proton and carbon atom within the molecule.

The ¹H NMR spectrum of Rubiarbonone D revealed the presence of eight tertiary methyl groups, characteristic of an arborane-type triterpenoid (B12794562) skeleton. The ¹³C NMR and DEPT spectra indicated a total of 30 carbon signals. These signals were resolved into eight methyl groups, nine methylene (B1212753) groups (including one oxygenated), five methine groups (one oxygenated), and eight quaternary carbons (including one ketone and two oxygen-bearing). nih.gov

The detailed ¹H and ¹³C NMR spectral data for Rubiarbonone D are presented below. nih.gov

Table 1: ¹H and ¹³C NMR Data for Rubiarbonone D (in CDCl₃)

Position δC (ppm) δH (ppm), Multiplicity (J in Hz)
1 39.0 1.45 m; 1.63 m
2 18.6 1.60 m
3 42.1 1.45 m
4 33.3 -
5 54.8 1.34 dd (12.0, 4.0)
6 18.2 1.50 m; 1.65 m
7 33.7 1.55 m
8 49.3 -
9 50.1 -
10 36.9 -
11 213.9 -
12 55.7 2.55 d (18.0); 2.70 d (18.0)
13 47.9 -
14 41.7 -
15 31.7 1.25 m; 1.50 m
16 36.0 1.45 m; 1.85 m
17 78.9 3.25 dd (11.0, 4.0)
18 49.0 1.95 dd (12.0, 4.0)
19 82.5 -
20 34.6 1.50 m
21 61.2 3.40 d (9.0); 3.75 d (9.0)
22 32.8 1.50 m; 1.80 m
23 33.4 0.85 s
24 21.6 0.88 s
25 16.5 0.83 s
26 16.8 1.05 s
27 27.5 1.25 s
28 27.0 0.95 s
29 33.0 0.98 s

Data sourced from Liou & Wu (2002). nih.gov

Two-dimensional NMR experiments were crucial for connecting the individual spin systems and building the complete carbon framework of Rubiarbonone D. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons listed in Table 1. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum established proton-proton coupling networks, helping to identify adjacent protons and delineate substructures within the molecule. nih.govhebmu.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was pivotal in assembling the full structure by revealing long-range correlations (2-3 bonds) between protons and carbons. nih.gov Key HMBC correlations included:

Correlations from the methyl protons H₃-23 (δ 0.85) and H₃-24 (δ 0.88) to carbons C-3, C-4, and C-5.

Correlations from methyl protons H₃-25 (δ 0.83) to C-9, C-10, and C-5.

Correlations from methyl protons H₃-26 (δ 1.05) to C-8, C-7, and C-9.

A critical correlation from the H-18 proton (δ 1.95) to the oxygenated quaternary carbon C-19 (δ 82.5), which established the presence of a C-18 to C-19 ether linkage. nih.gov

The relative stereochemistry of Rubiarbonone D was determined through the analysis of a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, which identifies protons that are close in space. nih.gov Key spatial correlations observed in the ROESY spectrum were:

Correlation between H-5 (δ 1.34) and H₃-24 (δ 0.88), indicating they are on the same face of the molecule.

Correlations between H₃-25 (δ 0.83) and both H₃-26 (δ 1.05) and H-5.

Correlation between H-17 (δ 3.25) and H₃-28 (δ 0.95), confirming the α-orientation of the hydroxyl group at C-17.

Correlations between H-18 (δ 1.95) and both H₃-27 (δ 1.25) and H₃-30 (δ 0.80), which supported the configuration of the ether bridge. nih.gov

These correlations, when analyzed together, confirmed the relative stereochemistry of the molecule as depicted in its structural representation. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry provided the exact molecular mass, which was essential for determining the elemental composition of Rubiarbonone D.

The molecular formula of Rubiarbonone D was unequivocally established as C₃₀H₄₈O₄ by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). The analysis showed a pseudomolecular ion [M+H]⁺ at m/z 473.3628, which corresponds to the calculated value of 473.3631 for C₃₀H₄₉O₄. This data confirmed a degree of unsaturation of seven, consistent with the pentacyclic triterpenoid structure containing one ketone and one ether linkage. nih.gov

While the definitive structural elucidation of Rubiarbonone D was achieved through the analysis of the pure, isolated compound by NMR and HREIMS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the rapid profiling and identification of known metabolites in complex plant extracts. This high-throughput method allows for the detection and quantification of multiple analytes, such as different triterpenoids, within a single chromatographic run. In the context of Rubia yunnanensis, LC-MS/MS could be applied to screen crude extracts for the presence of Rubiarbonone D and other related arborane-type triterpenoids, facilitating chemotaxonomic studies or the targeted isolation of bioactive compounds.

Ancillary Spectroscopic Methods in Triterpenoid Structural Confirmation

While Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide the primary framework for structural determination, other spectroscopic techniques offer crucial confirmatory data. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, are vital for identifying specific functional groups and conjugated systems, respectively.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions between energy states. These absorptions are characteristic of the functional groups present in the molecule, making IR spectroscopy an invaluable tool for functional group identification.

In the structural analysis of Rubiarbonone D, IR spectroscopy was used to confirm the presence of key functional groups predicted by other spectroscopic data. The elucidated structure contains hydroxyl (-OH) groups, a ketone (C=O) carbonyl group, and a carbon-carbon double bond (C=C). nih.gov The absorption bands in the IR spectrum of Rubiarbonone D would have directly supported the presence of these moieties.

Table 1: Characteristic Infrared (IR) Absorption Data for Functional Groups in Rubiarbonone D
Functional GroupStructural FeatureExpected Absorption Range (cm⁻¹)Significance in Rubiarbonone D Structure
HydroxylO-H stretch~3200-3600Confirms the presence of the hydroxyl groups at positions C-7 and C-19.
KetoneC=O stretch~1680-1725Indicates the presence of the six-membered ring ketone at position C-3.
AlkeneC=C stretch~1620-1680Supports the existence of the endocyclic double bond at position C-9(11).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is particularly sensitive to the presence of chromophores, which are light-absorbing groups, especially conjugated π-electron systems.

For Rubiarbonone D, the key chromophore is the enone system, specifically the α,β-unsaturated ketone within the pentacyclic structure. This system, formed by the C-3 ketone conjugated with the C-9(11) double bond, is responsible for a characteristic absorption maximum (λmax) in its UV spectrum. This absorption provides confirmatory evidence for the relative positions of the ketone and the double bond, a crucial element of the compound's core structure.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Rubiarbonone D
ChromophoreElectronic TransitionSignificance in Rubiarbonone D Structure
α,β-Unsaturated Ketoneπ → π*Confirms the conjugated system involving the C-3 ketone and the C-9(11) double bond.

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam. For complex natural products like triterpenoids, it provides unambiguous proof of molecular structure, including the absolute stereochemistry of all chiral centers.

To date, a single-crystal X-ray analysis for Rubiarbonone D itself has not been reported in the reviewed literature. However, this technique has been successfully applied to determine the structure of other complex triterpenoids, including those in the related arborane class, such as isoarborinol (B1672215). The application of X-ray crystallography is considered the definitive method for structural confirmation. For molecules like Rubiarbonone D, with numerous stereocenters, this analysis would be the ultimate arbiter of its three-dimensional architecture, confirming the relative and absolute configurations of the hydroxyl groups and the intricate fusion of its five rings.

Biosynthetic Pathway Investigations of Rubiarbonone D

Elucidation of the Arborane Triterpenoid (B12794562) Core Biosynthesis

Rubiarbonone D is built upon an arborane triterpenoid scaffold. The biosynthesis of this core structure is a conserved process in plants that produce this class of compounds. It begins with the assembly of isoprenoid units and concludes with a complex cyclization cascade.

The fundamental building blocks for all triterpenoids, including the arborane skeleton, are C5 isoprene (B109036) units. nih.gov In the cytoplasm of plant cells, these units are primarily synthesized via the mevalonic acid (MVA) pathway. pnas.orgpnas.org This pathway begins with the condensation of three molecules of acetyl-CoA to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Through a series of enzymatic reactions, HMG-CoA is converted into mevalonic acid and subsequently into the activated isoprene units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net

Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 intermediate farnesyl pyrophosphate (FPP). Finally, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by the enzyme squalene (B77637) synthase (SQS) to produce the C30 linear hydrocarbon, squalene. researchgate.net This molecule is the direct acyclic precursor for the vast majority of triterpenoids.

The transformation from the linear squalene to a complex pentacyclic structure is one of the most remarkable reactions in biochemistry, catalyzed by enzymes known as oxidosqualene cyclases (OSCs). researchgate.netfrontiersin.org The process is initiated by squalene epoxidase (SQE), which introduces an epoxide ring at the C2-C3 position of squalene, forming (3S)-2,3-oxidosqualene. researchgate.net

This epoxide serves as the trigger for a cascade of cyclization and rearrangement reactions within the active site of a specific OSC. For the formation of the arborane skeleton, the 2,3-oxidosqualene (B107256) molecule is folded into a specific chair-boat-chair (CBC) conformation. pnas.orgpnas.org The OSC, in this case an isoarborinol (B1672215) synthase (IAS) or a related enzyme, protonates the epoxide, initiating a series of cation-pi cyclizations that form the five rings of the arborane core. pnas.orgbiorxiv.org The reaction cascade terminates with deprotonation to yield the stable pentacyclic triterpenol, typically isoarborinol, which is considered the primary precursor to other arborane derivatives. vliz.bemit.edubiocrick.com The discovery of distinct arborinol (B1253814) synthases in both plants and bacteria suggests that the capability to produce this specific skeleton has arisen more than once through convergent evolution. pnas.orgpnas.orgbiorxiv.org

Identification of Key Biosynthetic Enzymes and Gene Clusters

The biosynthesis of specialized metabolites like Rubiarbonone D is genetically encoded, with the responsible enzymes often organized into biosynthetic gene clusters (BGCs). nih.govbiorxiv.org While the specific BGC for Rubiarbonone D has not yet been fully characterized, research into the Rubiaceae family and triterpenoid biosynthesis, in general, points to the key enzyme classes involved.

The cornerstone enzymes are the oxidosqualene cyclases (OSCs) , which create the foundational carbon skeleton. An isoarborinol synthase is the putative OSC responsible for the arborane core. pnas.orgbiorxiv.orgbiocrick.com Following the creation of the scaffold, a suite of tailoring enzymes is required to modify the structure. The most prominent of these are cytochrome P450 monooxygenases (CYPs) , a large family of enzymes that catalyze highly specific oxidation reactions. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org These CYPs are responsible for installing the hydroxyl and ketone functionalities at specific positions on the arborane skeleton.

Genomic studies in the Rubiaceae family have begun to identify candidate metabolic gene clusters for terpenoid biosynthesis. nih.gov These clusters often contain genes for terpene synthases (like OSCs) and various CYPs, co-located on a chromosome, which allows for coordinated gene expression. nih.govbiorxiv.org The identification of the specific OSC and the series of CYPs from Rubia yunnanensis that together produce Rubiarbonone D is an active area of research, likely to be advanced through genome mining and chemoproteomic approaches. researchgate.netfrontiersin.org

Post-Cyclization Modifications: Hydroxylations and Oxidations

The structural diversity of triterpenoids arises primarily from the extensive modifications that occur after the initial cyclization. frontiersin.orgresearchgate.net The basic arborane skeleton, likely isoarborinol, undergoes a series of regio- and stereospecific oxidations to become Rubiarbonone D.

These reactions are predominantly catalyzed by cytochrome P450 enzymes (CYPs). frontiersin.orgbeilstein-journals.org The catalytic cycle of a CYP involves the activation of molecular oxygen to introduce an oxygen atom into the substrate, typically resulting in a hydroxyl group (-OH). beilstein-journals.orgbeilstein-journals.org Multiple rounds of oxidation at the same carbon atom can further lead to the formation of ketones (=O) or carboxylic acids.

For Rubiarbonone D, this would involve several distinct CYP-catalyzed steps to add the various oxygen-containing functional groups present on its final structure. The specific sequence of these hydroxylations and oxidations determines the final product. The presence of other related arborane triterpenoids, such as Rubiarbonols, in Rubia species suggests a network of CYPs that can act on the arborane core, leading to a variety of related compounds. d-nb.inforesearchgate.net

Comparative Biosynthetic Analyses within the Rubia Genus

The genus Rubia is a rich source of arborane-type triterpenoids. nih.govresearchgate.net Species such as Rubia yunnanensis, Rubia cordifolia, and Rubia philippinensis have all been found to produce a variety of these compounds, including a series of "Rubiarbonols" and "Rubiarbonones". researchgate.netd-nb.infophcogrev.com This chemical diversity within a single genus provides strong evidence for a shared biosynthetic foundation followed by divergent evolution of tailoring enzymes.

The underlying hypothesis is that these Rubia species share a common ancestor that possessed the genetic machinery to produce the basic arborane skeleton via an ancestral isoarborinol synthase. Over evolutionary time, the genes for the tailoring enzymes, particularly CYPs, underwent duplication and diversification. frontiersin.org This allowed for the evolution of new enzymatic functions, leading to different oxidation patterns on the arborane scaffold in different species or even in different tissues of the same plant. This process results in the array of structurally related but distinct arborane triterpenoids observed across the genus, including Rubiarbonone A, B, C, E, F, and D. d-nb.inforesearchgate.netdntb.gov.ua

The Rubiaceae family is known for its vast chemical diversity, producing significant compounds like alkaloids and terpenoids. nih.govresearchgate.net The evolution of this metabolic diversity is a product of gene duplication, neofunctionalization, and the assembly of biosynthetic gene clusters. frontiersin.orgnih.gov

From a chemoevolutionary perspective, the ability to produce a pentacyclic triterpenoid scaffold like arborane provided an ancestral plant with a new class of chemical compounds. These compounds may have conferred a selective advantage, for instance as defense compounds against herbivores or pathogens. The subsequent evolution of this pathway would have been driven by the continuous duplication and mutation of the genes for tailoring enzymes, like CYPs. frontiersin.org This created a "metabolic playground" where new structures could be generated and tested by natural selection, leading to the rich diversity of triterpenoids seen in modern Rubia species. The fact that the biosynthetic pathways for secondary metabolites in Rubiaceae appear to be unique compared to other plant families underscores the distinct evolutionary trajectory of this group. nih.gov The independent evolution of arborane biosynthesis in bacteria further highlights the ecological importance of this particular molecular scaffold in nature. biorxiv.org

In Vitro Biological Activities and Cellular Mechanistic Pathways

Antiplatelet Aggregation Activity Studies (Indirectly, through related compounds)

While direct studies on Rubiarbonone D's effect on platelet aggregation are not extensively documented, research on related compounds from the same chemical family provides valuable insights into its potential activities.

Comparative Analysis with Rubiarbonone A and Rubiarbonol A/B

Studies have investigated the antiplatelet aggregation activities of Rubiarbonone A, Rubiarbonol A, and Rubiarbonol B. acs.orgnih.gov These compounds, isolated from Rubia yunnanensis, have demonstrated notable effects on platelet function. acs.orgnih.govtandfonline.com Rubiarbonol B, in particular, showed the most potent inhibitory activity against platelet aggregation induced by both arachidonic acid and collagen at a concentration of 150 µM. acs.org

Interestingly, Rubiarbonone A and Rubiarbonol A exhibited a dual effect. At higher concentrations, they were found to promote platelet aggregation, whereas at lower concentrations, they displayed antiplatelet aggregation properties. acs.orgtandfonline.com This dose-dependent activity highlights the complex nature of their interaction with platelets.

Given the structural similarities between these compounds and Rubiarbonone D, it is plausible that Rubiarbonone D may also possess antiplatelet aggregation capabilities, although further experimental verification is required.

Table 1: Antiplatelet Aggregation Activity of Related Compounds

CompoundInducerConcentrationEffect
Rubiarbonol BArachidonic Acid, Collagen150 µMPotent Inhibition acs.org
Rubiarbonone A-HighPromotes Aggregation acs.org
LowInhibits Aggregation acs.org
Rubiarbonol A-HighPromotes Aggregation acs.org
LowInhibits Aggregation acs.org

Effects on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration (Drawing insights from Rubiarbonone C research)

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the pathogenesis of cardiovascular diseases like atherosclerosis. nih.govnih.gov Research on Rubiarbonone C, another closely related triterpenoid (B12794562), provides a strong basis for inferring the potential effects of Rubiarbonone D on these cellular processes. nih.govnih.gov

Studies have shown that Rubiarbonone C effectively inhibits the proliferation and migration of VSMCs induced by platelet-derived growth factor (PDGF). nih.govnih.gov PDGF is a potent mitogen and chemoattractant for VSMCs. nih.gov The inhibitory effects of Rubiarbonone C are mediated through the modulation of several key signaling pathways and cellular processes. nih.govnih.gov

Regulation of Cell Cycle Progression (e.g., G0/G1 Arrest)

A crucial mechanism by which Rubiarbonone C inhibits VSMC proliferation is by arresting the cell cycle at the G0/G1 phase. nih.gov This prevents the cells from entering the S phase, where DNA synthesis occurs. nih.gov This cell cycle arrest is achieved through the modulation of key regulatory proteins. nih.gov

The progression through the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. sigmaaldrich.comkhanacademy.org Rubiarbonone C has been shown to decrease the protein levels of CDK2, CDK4, cyclin E, and cyclin D1 in PDGF-stimulated VSMCs. nih.gov These specific cyclin-CDK complexes are essential for the transition from the G1 to the S phase of the cell cycle. sigmaaldrich.com

Furthermore, Rubiarbonone C significantly suppresses the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair. nih.gov The downregulation of PCNA further contributes to the inhibition of DNA synthesis and cell proliferation. nih.govnih.gov

The retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a gatekeeper for the G1/S phase transition. nih.gov In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for S phase entry. nih.gov For the cell cycle to progress, pRb must be hyperphosphorylated by G1 cyclin-CDK complexes, leading to the release of E2F. frontiersin.org

Research on Rubiarbonone C demonstrates that it decreases the hyperphosphorylation of pRb in PDGF-stimulated VSMCs. nih.gov By inhibiting the activity of CDK2 and CDK4, Rubiarbonone C prevents the inactivation of pRb, thereby maintaining the block on cell cycle progression. nih.gov

Inhibition of Matrix Metalloproteinase (MMP) Activity (MMP2, MMP9)

The migration of VSMCs is a critical component of vascular remodeling and lesion formation. This process relies on the degradation of the extracellular matrix, which is facilitated by enzymes known as matrix metalloproteinases (MMPs). nih.govmdpi.com Specifically, MMP-2 and MMP-9 (also known as gelatinases) play a significant role in the breakdown of the basement membrane, allowing for cell movement. nih.gov

Studies on Rubiarbonone C have revealed its ability to inhibit both the expression and the enzymatic activity of MMP-2 and MMP-9 in PDGF-stimulated VSMCs. nih.gov By downregulating these key proteases, Rubiarbonone C effectively impedes the migratory capacity of these cells. nih.gov

Table 2: Effects of Rubiarbonone C on VSMC Proliferation and Migration

Cellular ProcessKey Molecules AffectedEffect of Rubiarbonone C
Cell Cycle Progression
CDK2, CDK4, Cyclin E, Cyclin D1Decreased protein levels nih.gov
Proliferating Cell Nuclear Antigen (PCNA)Decreased expression nih.gov
Retinoblastoma Protein (pRb)Decreased hyperphosphorylation nih.gov
Cell Migration
Matrix Metalloproteinase-2 (MMP-2)Decreased expression and activity nih.gov
Matrix Metalloproteinase-9 (MMP-9)Decreased expression and activity nih.gov

Other Potential Biological Activities

Triterpenoids, the class of compounds to which Rubiarbonone D belongs, are known to exhibit a wide range of biological effects in vitro, including anti-inflammatory, antioxidant, antitumor, and anti-HIV activities. nih.govkne-publishing.comrsc.orgmdpi.com However, specific studies to determine these properties for Rubiarbonone D are wanting.

There is no specific data from in vitro assays (such as DPPH or ABTS radical scavenging assays) to characterize the antioxidant potential of Rubiarbonone D. researchgate.netscispace.comd-nb.infoacs.org

Context from a Related Compound: Rubiarbonone C

It is important to note that a related compound, Rubiarbonone C , isolated from the same genus (Rubia), has been the subject of such investigations. Studies on Rubiarbonone C have demonstrated that it inhibits the proliferation and migration of vascular smooth muscle cells by modulating the FAK, MAPK, and STAT3 signaling pathways and inhibiting F-actin reorganization. nih.govvista.gov.vnnih.gov However, it is imperative to understand that these findings are specific to Rubiarbonone C and cannot be scientifically extrapolated or attributed to Rubiarbonone D without direct and specific experimental evidence.

Modulation of Cytochrome P450 Enzymes (General, related to triterpenes)

The cytochrome P450 (CYP450) superfamily of enzymes is a critical component of phase I metabolism, responsible for the biotransformation of a vast array of xenobiotics, including drugs, as well as endogenous compounds like steroids and fatty acids. openanesthesia.orgwikipedia.org The modulation of these enzymes, either through inhibition or induction, is a significant area of research, as it can lead to clinically important drug-drug interactions or alterations in the toxicity of substances. While direct studies on the interaction between Rubiarbonone D and cytochrome P450 enzymes are not available in current scientific literature, research on closely related compounds and the broader class of triterpenoids provides significant insight into its potential activities.

Pentacyclic triterpenes, a class of compounds to which Rubiarbonone D belongs, are known to possess a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV effects. nih.gov Their interaction with metabolic enzymes is a key aspect of their pharmacological profile.

Research into Rubiarbonone C, a structurally similar triterpenoid also found in the Rubia genus, has demonstrated specific and potent interactions with CYP450 enzymes. A study designed to identify selective inhibitors for CYP4F enzymes, which are major hydroxylases of arachidonic acid, screened 50 natural product-derived compounds and found Rubiarbonone C to be a potent and selective inhibitor of the CYP4F family. nih.gov Specifically, Rubiarbonone C showed significant inhibitory activity against CYP4F2 and CYP4F3B, while having minimal effect on CYP4A11 and other major drug-metabolizing CYP families (CYP1, 2, and 3). nih.gov This finding is particularly noteworthy as it suggests that compounds in the rubiarbonone family may act as selective modulators of specific CYP isozymes rather than broad-spectrum inhibitors.

Table 1: Inhibitory Activity of Rubiarbonone C on Human Cytochrome P450 Enzymes

Enzyme IC₅₀ (µM) Reference
CYP4A11 > 50 nih.gov
CYP4F2 4.2 nih.gov
CYP4F3B 4.2 nih.gov
CYP1, 2, & 3 Families Not substantially inhibited nih.gov

IC₅₀: The half maximal inhibitory concentration.

The broader class of triterpenoids has been extensively studied for its effects on CYP450 enzymes. These studies reveal a general trend of inhibitory activity across various CYP isoforms, which can have significant implications for the co-administration of herbal supplements and conventional drugs. pensoft.netfrontiersin.org

For instance, two common triterpenes, oleanolic acid and ursolic acid, have demonstrated competitive inhibition of major human drug-metabolizing CYPs in human liver microsomes. pensoft.net Similarly, a comprehensive study on 66 triterpenoids isolated from Ganoderma lucidum found widespread inhibitory effects against seven major CYP subtypes, with lanostane-type triterpenoids showing a particular affinity for inhibiting CYP1A2. frontiersin.org Another study on cycloartane (B1207475) triterpenoid saponins (B1172615) from Astragalus glycyphyllos reported pronounced inhibition of CYP3A4 and mild inhibition of CYP2D6. pensoft.net

These findings underscore the potential for triterpenoids to cause herb-drug interactions when consumed with medications that are substrates for these enzymes. pensoft.net The inhibition of CYP enzymes can decrease the metabolism of a co-administered drug, leading to higher plasma concentrations and potential toxicity. Conversely, the induction of these enzymes can accelerate drug metabolism, potentially reducing therapeutic efficacy. frontiersin.org

Table 2: Examples of Triterpenoid Modulation of Cytochrome P450 Enzymes

Triterpenoid(s) Source Affected CYP Isoform(s) Type of Modulation Reference
Oleanolic Acid General CYP1A2, CYP3A4 Competitive Inhibition pensoft.net
Ursolic Acid General CYP2C19 Competitive Inhibition pensoft.net
Lanostane Triterpenoids Ganoderma lucidum CYP1A2 Inhibition frontiersin.org
Cycloartane Saponins Astragalus glycyphyllos CYP3A4, CYP2D6 Inhibition pensoft.net
Various Triterpene Glycosides Black Cohosh CYP1A2, CYP2C9, CYP2D6, CYP3A4 Inhibition frontiersin.org

Synthetic and Semisynthetic Investigations of Rubiarbonone D Analogues

Strategies for Total Synthesis of Complex Triterpenoids

The total synthesis of complex triterpenoids is a testament to the power of modern organic chemistry. These endeavors are not merely academic exercises but are crucial for confirming the structure of natural products, providing access to larger quantities of rare compounds, and enabling the synthesis of analogues that are not accessible through isolation from natural sources.

Key strategies in the total synthesis of complex polycyclic natural products often involve:

Convergent Synthesis: This approach involves the independent synthesis of different fragments of the molecule, which are then coupled together in the later stages. This strategy is often more efficient than a linear synthesis where the molecule is built step-by-step.

Cascade Reactions: A sequence of intramolecular reactions that occur sequentially to rapidly build molecular complexity from a relatively simple starting material. These can be triggered by a single event, such as a deprotection or the formation of a key intermediate.

Biomimetic Synthesis: This strategy mimics the biosynthetic pathways that occur in nature to construct the target molecule. By understanding how enzymes build complex structures, chemists can design laboratory syntheses that are often highly efficient and stereoselective.

Development of Novel Methodologies: The pursuit of complex natural product synthesis often drives the invention of new chemical reactions and strategies that can then be applied to other targets.

While a specific total synthesis of Rubiarbonone D has not been detailed in available literature, the synthesis of other structurally related triterpenoids provides a roadmap for how such a synthesis might be approached.

Semisynthesis for Structural Modification and Derivatization

Semisynthesis, which starts from a readily available natural product, is a powerful and practical approach for generating analogues of complex molecules like Rubiarbonone D. This method leverages the complex core structure already assembled by nature and focuses on chemical modifications to introduce new functional groups or alter existing ones. The goal is to explore the structure-activity relationship (SAR) and develop compounds with improved therapeutic properties.

Starting with Rubiarbonone D isolated from its natural source, a variety of chemical transformations could be envisioned to generate novel derivatives. These modifications would typically target the functional groups present in the molecule, such as hydroxyl groups, ketones, and double bonds.

Table 1: Potential Semisynthetic Modifications of Rubiarbonone D

Target Functional GroupPotential Modification ReactionPotential New Functionality
Hydroxyl (-OH)EsterificationEster
EtherificationEther
OxidationKetone or Aldehyde
Ketone (C=O)ReductionHydroxyl
Grignard/Organolithium AdditionTertiary Alcohol
Wittig ReactionAlkene
Alkene (C=C)EpoxidationEpoxide
DihydroxylationDiol
HydrogenationAlkane

These modifications can lead to a diverse library of Rubiarbonone D analogues, which can then be screened for their biological activities.

Chemical Transformations to Enhance Bioactivity or Specificity

The primary motivation for synthesizing analogues of bioactive natural products is to improve their pharmacological profiles. Chemical transformations can be strategically employed to enhance a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.

For a triterpenoid (B12794562) like Rubiarbonone D, specific chemical changes could be designed to:

Increase Potency: By introducing functional groups that enhance binding to a biological target.

Improve Selectivity: By modifying the structure to favor interaction with a specific target over off-targets, thereby reducing side effects.

Enhance Metabolic Stability: By blocking sites of metabolic degradation, which can increase the compound's half-life in the body.

Modulate Solubility: By adding polar or nonpolar groups to improve water or lipid solubility, which can affect absorption and distribution.

The generation of derivatives through semisynthesis allows for a systematic exploration of how different structural features contribute to the biological activity of Rubiarbonone D. This iterative process of design, synthesis, and biological testing is central to the field of medicinal chemistry and drug discovery.

Structure Activity Relationship Sar Studies of Rubiarbonone D and Its Analogues

Systematic Modification of the Arborane Skeleton

The fundamental framework of Rubiarbonone D is the arborane skeleton, a pentacyclic triterpene structure characterized by four six-membered rings and one five-membered ring. wikipedia.org Nature itself has provided a set of analogues through biosynthesis in plants of the Rubia genus, which serve as a primary basis for understanding the impact of structural modifications.

Systematic modifications can be viewed through the lens of these naturally occurring compounds, isolated alongside Rubiarbonone D from the roots of Rubia yunnanensis. researchgate.net These include Rubiarbonone E and Rubiarbonone F, as well as the glycosylated forms, Rubiarboside F and Rubiarboside G. researchgate.net The structural variations among these compounds, such as alterations in oxidation patterns (e.g., the presence of hydroxyl or ketone groups at different positions) and the addition of sugar moieties, represent nature's own combinatorial chemistry approach to modifying the arborane scaffold.

For instance, the comparison between Rubiarbonone D and its co-isolated analogues reveals key sites on the arborane skeleton where modifications can influence biological activity. These natural variations provide a roadmap for synthetic chemists to systematically modify the core structure to probe for enhanced or novel therapeutic effects. Other related triterpenoids isolated from Rubia species include Rubiprasin A-C and Rubiarbonol A and B, further expanding the library of natural arborane derivatives. mdpi.com

Correlating Structural Features with Observed Biological Activities (e.g., VSMC modulation, antiplatelet effects)

Direct biological activity data for Rubiarbonone D is not extensively detailed in available literature. However, significant insights can be gleaned from studies on its close analogue, Rubiarbonone C, which has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govnih.gov This activity is critical in the context of cardiovascular diseases like atherosclerosis and restenosis. nih.gov Rubiarbonone C exerts these effects by targeting several signaling pathways, including those involving focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK), and STAT3. nih.govnih.gov Given the structural similarity, it is plausible that Rubiarbonone D possesses comparable VSMC modulatory effects.

Furthermore, antiplatelet activity has been investigated for other related arborane triterpenoids isolated from Rubia, such as Rubiarbonone A and Rubiarbonol A and B. researchgate.net Platelet aggregation is a key process in the formation of thrombi, and its inhibition is a major therapeutic strategy in cardiovascular medicine. mdpi.comd-nb.info The investigation into these related compounds suggests that the arborane skeleton is a promising scaffold for the development of antiplatelet agents.

Table 1: Naturally Occurring Arborane Triterpenoids from Rubia yunnanensis

Compound Name Source
Rubiarbonone D Rubia yunnanensis researchgate.net
Rubiarbonone E Rubia yunnanensis researchgate.net
Rubiarbonone F Rubia yunnanensis researchgate.net
Rubiarboside F Rubia yunnanensis researchgate.net

Identification of Key Pharmacophores and Structural Determinants of Activity

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. d-nb.info While a specific pharmacophore model for Rubiarbonone D has not been published, models for other structurally related pentacyclic triterpenoids offer valuable insights into the likely key features for its biological activity.

A study on triterpenoid (B12794562) inhibitors of the enzyme α/β-hydrolase domain containing 12 (ABHD12) identified a pharmacophore model that is likely relevant to arborane triterpenoids. nih.gov The crucial features identified were:

A core pentacyclic triterpene backbone, which provides the rigid scaffold.

A carboxyl group at position C-17.

A small hydrophobic substituent at position C-4.

A hydrogen bond donor or acceptor at position C-3.

Four axial methyl groups contributing to the specific three-dimensional shape and hydrophobic interactions. nih.gov

Another pharmacophore model developed for different triterpenoids also highlighted the importance of hydrophobic features and hydrogen bond acceptors. researchgate.net Applying these principles to Rubiarbonone D, its key pharmacophoric features would likely include the rigid pentacyclic system, the specific stereochemistry of its multiple chiral centers, and the precise spatial arrangement of its oxygen-containing functional groups (ketones and hydroxyls), which can act as hydrogen bond acceptors and donors. These features collectively define the molecule's ability to fit into the binding pocket of a target protein and elicit a biological response.

Computational Approaches in SAR Analysis

Modern drug discovery heavily relies on computational methods to accelerate the process of lead identification and optimization. researchgate.net These approaches can be instrumental in elucidating the SAR of complex natural products like Rubiarbonone D. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and the generation of 3D-pharmacophore models are standard tools. researchgate.net

For instance, a study on tetracyclic triterpenoids utilized computational SAR and docking studies to develop an in silico assay model to predict and understand their cytotoxic mechanisms against cancer cells. researchgate.net Such an approach could be readily applied to Rubiarbonone D and its analogues to predict their affinity for various biological targets and to rationalize their observed activities. By docking the structures of Rubiarbonone D and its analogues into the active sites of relevant enzymes or receptors (e.g., those involved in VSMC proliferation or platelet aggregation), one could identify key molecular interactions and understand why certain structural modifications enhance or diminish activity.

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing SAR analysis. kyobobook.co.kr ML algorithms can analyze large datasets of compounds and their associated biological activities to identify complex, non-linear relationships that are not apparent from traditional SAR analysis. mdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on molecules that are most likely to be active.

For a compound series like the arborane triterpenoids, ML models could be trained on the known activities of natural and synthetic analogues. The model would learn the intricate relationships between structural descriptors (such as 3D shape, electronic properties, and lipophilicity) and biological endpoints (like VSMC inhibition). This would enable the virtual screening of vast chemical spaces to design novel Rubiarbonone D analogues with improved potency and selectivity. While no specific application of ML or AI to the SAR of Rubiarbonone D has been reported, the general success of these methods in drug discovery suggests they would be powerful tools for this purpose. nih.govopenscreen.cz

Advanced Analytical Methodologies in Rubiarbonone D Research

High-Resolution Chromatographic Techniques for Purity Assessment

The isolation and purification of Rubiarbonone D from its natural sources, such as Pilea aquarum or species of the Rubia genus, necessitates sophisticated chromatographic techniques to ensure high purity, a critical prerequisite for accurate structural elucidation and bioactivity studies. cnjournals.comresearchgate.net High-resolution chromatography is the cornerstone of this process, allowing for the separation of Rubiarbonone D from a complex matrix of other structurally similar pentacyclic triterpenoids and secondary metabolites. researchgate.netmdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands out as a primary tool for the purity assessment of complex natural products like Rubiarbonone D. By utilizing columns with smaller particle sizes (typically under 2 μm), UHPLC systems operate at higher pressures than traditional HPLC, resulting in significantly improved resolution, faster analysis times, and increased sensitivity. nih.govmdpi.com In the context of Rubiarbonone D research, UHPLC is instrumental for:

Final Purity Checks: After initial isolation by methods like column chromatography, UHPLC is used to confirm the purity of the final compound, ensuring the absence of isomeric or closely related impurities.

Method Development: The speed of UHPLC allows for rapid development of analytical methods that can be used for quality control and quantification.

Fraction Analysis: During the isolation process, UHPLC can be used to quickly analyze fractions from less sophisticated chromatographic steps to track the presence and concentration of the target compound.

Studies on extracts from the Rubia genus, a source of related rubiarbonone compounds, frequently employ UHPLC coupled with mass spectrometry to separate and identify numerous constituents, including triterpenoids. nih.govnih.gov This highlights its indispensable role in the analysis of this class of molecules.

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov For pentacyclic triterpenoids like Rubiarbonone D, which are generally non-volatile due to their high molecular weight and polar functional groups, direct analysis by GC is not feasible. researchgate.netsci-hub.ru However, GC can be applied following a derivatization step. sci-hub.ru This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatization techniques for triterpenoids include:

Silylation: Replacing active hydrogens (from hydroxyl or carboxyl groups) with a trimethylsilyl (B98337) (TMS) group.

Methylation: Converting carboxylic acid groups into more volatile methyl esters.

While applicable, the need for derivatization makes GC a less direct and potentially more complex method than LC for the analysis of Rubiarbonone D. It is typically employed when specific structural information, obtainable through GC detectors, is required or when LC methods are not suitable. sci-hub.runatuurtijdschriften.nl

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is an indispensable technique in natural product research, providing critical information on molecular weight and structure. For related compounds like Rubiarbonone F, high-resolution electron impact mass spectrometry (HREIMS) has been used to determine the precise molecular formula from the accurate mass measurement. vulcanchem.com Direct evidence shows that Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique used in the analysis of Rubiarbonone D itself. scienceopen.com

LC-MS/MS for Metabolite Profiling and Pathway Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful configuration for the analysis of Rubiarbonone D within complex biological samples. This technique provides not only separation and mass detection but also structural information through fragmentation analysis.

Key applications in Rubiarbonone D research include:

Structural Confirmation: The fragmentation pattern (MS/MS spectrum) of a compound is like a fingerprint that can be used to confirm its identity by matching it against a known standard or spectral library. mdpi.com

Metabolite Identification: When studying the effects or fate of Rubiarbonone D in a biological system, LC-MS/MS can identify its metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation).

Table 1: Mass Spectrometry Techniques in Rubiarbonone Research
TechniqueApplicationInformation ObtainedRelevance to Rubiarbonone DReference
LC-MSGeneral AnalysisMolecular Weight, Retention TimeDirectly used for the analysis of Rubiarbonone D. scienceopen.com
HREIMSStructural ElucidationHigh-Resolution Accurate Mass, Molecular FormulaUsed for related compound Rubiarbonone F; applicable for precise formula determination. vulcanchem.com
UHPLC-MS/MSMetabolite Profiling, PharmacokineticsStructural Confirmation (via fragmentation), QuantificationStandard method for studying metabolites and pharmacokinetics of related compounds in Rubia species. nih.gov
UPLC-QTOF-MSUntargeted MetabolomicsIdentification of numerous compounds in complex extractsUsed to analyze Rubia extracts, providing a comprehensive chemical profile. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Metabolomics, Proteomics)

To move beyond simple characterization and understand the biological role of Rubiarbonone D, researchers can integrate data from multiple "omics" fields. cnjournals.comcnjournals.com This holistic approach provides a more complete picture of the molecular processes at play.

Metabolomics: As the science of studying the complete set of small-molecule metabolites in a biological system, metabolomics (often using LC-MS data) can reveal the biochemical pathways affected by Rubiarbonone D. mdpi.com For instance, untargeted metabolomics analysis of plant extracts containing triterpenoids helps to build a comprehensive phytochemical profile. nih.govfrontiersin.org

Proteomics: This is the large-scale study of proteins. By analyzing changes in protein expression in cells or tissues treated with Rubiarbonone D, researchers can identify the protein targets and signaling pathways that the compound modulates. dovepress.comresearchgate.net

Integrating metabolomic and proteomic data allows scientists to connect changes in protein expression (the machinery of the cell) with changes in metabolic output. researchgate.net For a compound like Rubiarbonone D, this could elucidate its mechanism of action or its biosynthetic pathway within the plant by correlating the expression of specific enzymes (proteomics) with the presence of precursor molecules and the final compound (metabolomics).

Emerging Analytical Tools for Natural Product Characterization

The field of natural product analysis is constantly evolving, with new tools emerging that enhance the speed and accuracy of characterization. mdpi.com

Advanced Mass Spectrometry: Techniques like UPLC-QTOF-MS and Orbitrap-based HRMS provide exceptional mass accuracy and resolution, enabling the confident identification of compounds in highly complex mixtures without the need for immediate isolation. nih.govmdpi.com

Tandem Mass Spectral Libraries: A significant development is the creation of comprehensive MS/MS spectral libraries for specific classes of compounds. For example, a dedicated library for triterpenoids has been developed using reference standards, which allows for the rapid, high-throughput identification of known and potentially new triterpenoids in plant extracts. mdpi.com Such a resource would be invaluable for screening plant extracts for Rubiarbonone D and its analogues.

Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex samples where single-dimension chromatography is insufficient, 2D-LC provides a significant boost in resolving power by subjecting the sample to two different separation mechanisms. This is particularly useful for separating isomeric compounds that may co-elute in a standard UHPLC run.

These emerging tools are pushing the boundaries of natural product research, making the discovery and characterization of compounds like Rubiarbonone D more efficient and comprehensive than ever before. mdpi.commdpi.com

Chemotaxonomic Significance of Rubiarbonone D Within Rubiaceae

Role of Secondary Metabolites as Chemotaxonomic Markers

Chemotaxonomy utilizes the chemical constituents of organisms to understand their taxonomic and evolutionary relationships. Secondary metabolites, compounds not directly involved in the primary processes of growth and development, are particularly valuable in this field. Their structural diversity and often restricted distribution among plant taxa make them effective chemical markers. nih.gov

Within the Rubiaceae family, a wide array of secondary metabolites, including alkaloids, iridoids, anthraquinones, and triterpenoids, have been identified and used for taxonomic clarification. nih.gov The presence or absence of specific classes of compounds, or variations in their structural patterns, can help to delineate genera, tribes, and even subfamilies, complementing traditional morphological data. nih.gov

Distribution Patterns of Triterpenoids in Rubia Species

Rubiarbonone D belongs to the arborinane class of triterpenoids. Its initial isolation was from the roots of Rubia yunnanensis, a perennial herb native to China. nih.govtaylorfrancis.comresearchgate.net Subsequent phytochemical investigations have revealed the presence of a variety of arborinane-type triterpenoids in other Rubia species, such as Rubia philippinensis. acs.orgnih.govacs.org This suggests that the arborinane skeleton is a characteristic feature of the genus Rubia.

The distribution of these triterpenoids is not uniform, and the specific substitution patterns and functional groups on the arborinane framework can vary between species. For instance, while Rubia yunnanensis is a known source of Rubiarbonone D and other related compounds nih.govresearchgate.net, studies on Rubia philippinensis have led to the identification of other novel arborinane derivatives. acs.orgnih.govacs.org This variation in the chemical profile of triterpenoids within the Rubia genus highlights their potential for differentiating between closely related species.

Table 1: Distribution of Selected Arborinane-Type Triterpenoids in Rubia Species

Compound Rubia yunnanensis Rubia philippinensis
Rubiarbonone D
Rubiarbonone E
Rubiarbonone F
Rubiarboside F
Rubiarboside G
Novel Arborinane Derivatives

This table is based on available phytochemical studies and may not be exhaustive.

Correlation with Botanical Classification and Phylogenetic Relationships

The genus Rubia is placed within the tribe Rubieae and the subfamily Rubioideae. bergianska.sesemanticscholar.orgresearchgate.netnih.govnih.gov Phylogenetic studies of the tribe Rubieae have been conducted using molecular data, providing a framework for understanding the evolutionary relationships between its constituent genera. nih.govnih.gov

While comprehensive studies directly correlating the distribution of arborinane triterpenoids with the molecular phylogeny of the Rubia genus are still emerging, the concentration of these compounds within this genus suggests a strong chemotaxonomic link. The presence of this specific class of triterpenoids can be considered a chemical characteristic that helps define the genus Rubia within the broader context of the Rubieae tribe. Further research into the triterpenoid (B12794562) profiles of a wider range of Rubia species and their correlation with phylogenetic data will likely provide a more detailed understanding of the evolutionary significance of these compounds.

Implications for Bioprospecting and Targeted Natural Product Discovery

The unique chemical structures of natural products are a valuable source for the discovery of new therapeutic agents. The demonstrated biological activities of arborinane-type triterpenoids from Rubia species underscore their potential for bioprospecting. acs.orgnih.gov For example, various compounds from this class have been investigated for their potential in managing cardiovascular diseases. acs.orgnih.govacs.org

A chemotaxonomic understanding of the distribution of compounds like Rubiarbonone D can guide a more targeted approach to natural product discovery. By recognizing that the genus Rubia is a rich source of arborinane triterpenoids, researchers can focus their screening efforts on other species within this genus to identify novel derivatives with potentially enhanced or different biological activities. This targeted approach is more efficient than random screening and increases the probability of discovering new and valuable bioactive molecules. The unique chemical space occupied by these compounds makes them attractive scaffolds for the development of new pharmaceuticals.

Future Research Directions and Translational Potential

Elucidation of Additional Specific Molecular Targets and Signaling Networks

A critical gap in the current understanding of Rubiarbonone D is the precise identification of its molecular targets. Future research must prioritize the deconvolution of the signaling pathways it modulates. Drawing parallels from related compounds, such as Rubiarbonone C, provides a logical starting point. Studies on Rubiarbonone C have shown that it inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) by targeting several key signaling nodes, including Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov

Future investigations should therefore explore whether Rubiarbonone D engages with these or other related pathways. A multi-pronged approach employing techniques such as affinity chromatography, proteomics, and computational docking could identify direct binding partners. Subsequent validation in cellular models would confirm the functional relevance of these interactions. scirp.org A systematic review of potential targets is essential for understanding its therapeutic possibilities. nih.govwaocp.org

Table 1: Potential Signaling Pathways for Investigation Based on Related Compounds

Pathway Key Proteins/Nodes Potential Effect of Inhibition Rationale for Investigation
MAPK Pathway ERK1/2, JNK, p38 Inhibition of cell proliferation and migration Known target of the related Rubiarbonone C in VSMCs. nih.gov
FAK Pathway FAK Disruption of cell adhesion and migration Direct target of Rubiarbonone C, crucial for VSMC migration. nih.govnih.gov
STAT3 Pathway STAT3 (Tyr705) Inhibition of cell cycle progression and MMP expression Downstream target of MAPK signaling modulated by Rubiarbonone C. nih.gov

| PI3K/Akt/mTOR Pathway | Akt, mTOR | Regulation of cell growth, survival, and autophagy | A central signaling hub often modulated by natural bioactive compounds. scirp.orgnih.gov |

Cellular signaling is not a linear process but an intricate network of interconnected pathways. A crucial area of future research is to understand how Rubiarbonone D's potential effects on primary signaling targets might create ripple effects across other cellular processes. Autophagy, the cellular process for degrading and recycling damaged components, is a key regulator of cellular homeostasis and is often dysregulated in disease. a-z.luijbs.com The process is tightly controlled by a complex network of autophagy-related (ATG) proteins. mdpi.comrevvity.com There is significant cross-talk between proliferation pathways like PI3K/Akt/mTOR and autophagy regulation. mdpi.comkjpp.net For instance, inhibition of the Akt/mTOR axis is a known mechanism for inducing autophagy. kjpp.net Future studies should investigate whether Rubiarbonone D can modulate autophagic flux and how this potential activity intersects with its effects on cell proliferation and survival pathways.

Development of Advanced Synthetic Routes for Scalable Production

Currently, Rubiarbonone D is obtained through extraction from plant sources. researchgate.netmdpi.com This method often suffers from low yields and is dependent on the availability and quality of the raw plant material, hindering large-scale research and development. To overcome these limitations, the development of efficient and scalable synthetic routes is paramount.

Modern route scouting methodologies aim to identify and optimize synthetic pathways by considering factors like cost, yield, purity, safety, and environmental impact. spirochem.comadesisinc.cominnosyn.com Future research should focus on:

Total Synthesis: Devising a complete chemical synthesis from simple, commercially available starting materials. This would guarantee a consistent supply and open the door for creating structural analogs.

Semi-synthesis: Modifying more abundant, related natural products to produce Rubiarbonone D.

Process Optimization: Applying principles of green chemistry and advanced technologies like flow chemistry to create a sustainable and scalable production process suitable for industrial application. innosyn.comrsc.orgrsc.org

Exploration of Synergistic Effects with Other Bioactive Compounds

Natural products often exhibit enhanced therapeutic efficacy when used in combination, a phenomenon known as synergy. nih.govmdpi.com The combined effect of multiple compounds can be greater than the sum of their individual effects, potentially allowing for lower effective concentrations and mitigating the risk of resistance. ffhdj.comfrontiersin.org

Future research should systematically explore the potential synergistic interactions between Rubiarbonone D and other bioactive molecules. researchgate.net Given the known activity of the related Rubiarbonone C against VSMC proliferation nih.gov, promising combinations could include:

Pairing with other phytochemicals isolated from the Rubiaceae family. mdpi.com

Combination with established therapeutic agents to assess if Rubiarbonone D can enhance their efficacy or overcome resistance mechanisms.

Investigating combinations that target different but complementary signaling pathways to achieve a multi-pronged therapeutic effect. researchgate.netcareinnovations.orgnih.govminervamedica.it

In Vitro Model System Development for Efficacy and Mechanism Studies

To thoroughly investigate the efficacy and mechanism of action of Rubiarbonone D, robust and relevant in vitro model systems are essential. While traditional 2D cell cultures, such as those of vascular smooth muscle cells, are useful for initial screening of effects on proliferation and migration kjpp.netahajournals.orgnih.gov, more advanced models are needed to better recapitulate human physiology.

Future development in this area should include:

3D Cell Culture Models: Utilizing spheroids or organoids to study cellular responses in a more physiologically relevant, three-dimensional context. nih.gov

Co-culture Systems: Developing models that include multiple cell types to study intercellular communication and its modulation by Rubiarbonone D.

High-Content Imaging and Biosensors: Employing sophisticated imaging techniques and genetically encoded biosensors, such as those based on Fluorescence Resonance Energy Transfer (FRET), to visualize and quantify signaling events within specific subcellular compartments in real-time. researchgate.net

Potential as a Research Tool for Probing Cellular Processes

If Rubiarbonone D is found to have a highly specific and potent inhibitory effect on a particular molecular target, it could be developed into a valuable research tool. Chemical probes are indispensable for dissecting complex biological pathways. nih.gov They allow researchers to selectively inhibit a single protein in a living cell, enabling the study of its function and downstream consequences with high temporal resolution. mdpi.com The development of Rubiarbonone D as a chemical probe would require thorough characterization of its selectivity and mechanism of action. Such a tool would be of great interest to the broader cell biology and pharmacology communities for investigating fundamental cellular processes.

Academic and Industrial Research Collaborations for Natural Product Development

The translation of a natural product from discovery to a marketable product is a long and complex process that often requires the combined strengths of both academia and industry. Academic researchers typically excel in discovery, isolation, and mechanistic elucidation, while industrial partners provide crucial expertise in process development, scaling, and navigating regulatory pathways. nih.govberkeley.edu

Establishing effective collaborations is key to advancing Rubiarbonone D. These partnerships can take various forms, from contract research to fully integrated joint projects. nih.gov While challenges such as differing publication and commercialization goals exist unilag.edu.ng, the synergistic potential is immense. A successful collaboration could accelerate the development of scalable synthetic routes, facilitate comprehensive preclinical testing, and ultimately determine the true translational potential of Rubiarbonone D. aserspublishing.euresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
Rubiarbonone A
Rubiarbonone B
Rubiarbonone C
Rubiarbonone D
Rubiarbonone E
Rubiarbonone F
Rubiarboside F
Rubiarboside G
Rubiarbonol A

Q & A

Q. What methodological considerations are critical when comparing Rubiarbonone D’s bioavailability across different formulation strategies?

  • Methodological Answer : Conduct crossover studies in animal models with washout periods. Measure AUC and Cmax via LC-MS/MS. Compare nanoformulations (liposomes, micelles) using in vitro dissolution testing and in vivo imaging. Account for interspecies differences in metabolism using PBPK modeling .

Key Methodological Considerations

  • Data Contradiction Analysis : Use Bayesian meta-analysis to weight evidence quality and identify study-specific biases (e.g., assay sensitivity thresholds) .
  • Replicability : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document SOPs in supplemental materials .
  • Ethical Compliance : Obtain institutional review for animal/human studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.